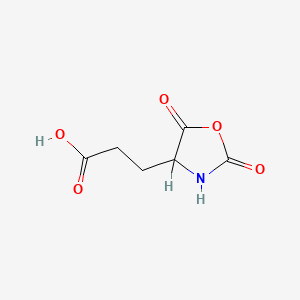

2,5-Dioxooxazolidine-4-propionic acid

Description

2,5-Dioxooxazolidine-4-propionic acid is a heterocyclic compound featuring a five-membered oxazolidine ring containing one oxygen and one nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive dioxo groups and functionalized backbone.

Properties

CAS No. |

3981-39-3 |

|---|---|

Molecular Formula |

C6H7NO5 |

Molecular Weight |

173.12 g/mol |

IUPAC Name |

3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO5/c8-4(9)2-1-3-5(10)12-6(11)7-3/h3H,1-2H2,(H,7,11)(H,8,9) |

InChI Key |

HREIIWNNSVGCED-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C1C(=O)OC(=O)N1 |

Canonical SMILES |

C(CC(=O)O)C1C(=O)OC(=O)N1 |

Other CAS No. |

3981-39-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2,5-dioxooxazolidine-4-propionic acid and its analogues:

| Compound Name | Ring Type | Substituent(s) | CAS Number | Key Characteristics |

|---|---|---|---|---|

| This compound | Oxazolidine | Propionic acid | Not provided | Reactive dioxo ring; polar due to carboxylic acid group. |

| (−)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | Imidazolidine | Methyl, propanoic acid | 43189-49-7 | Chiral center at C4; imidazolidine ring (two nitrogens) enhances hydrogen bonding. |

| 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid | Imidazolidine | Phenyl, propanoic acid | 6939-92-0 | Hydrophobic phenyl group may improve membrane permeability. |

| Methyl 2,5-dioxooxazolidine-4-propionate | Oxazolidine | Methyl ester | Not provided | Ester form increases lipophilicity; likely a synthetic intermediate. |

| (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid | Imidazolidine | Propyl, acetic acid | 88193-40-2 | Shorter acetic acid chain and propyl group alter steric and solubility profiles. |

Reactivity and Stability

- Oxazolidine vs. Imidazolidine Rings : The oxazolidine ring in the target compound contains oxygen, which may increase susceptibility to hydrolysis compared to imidazolidine analogues (with two nitrogens) .

- Methyl esters (e.g., methyl 2,5-dioxooxazolidine-4-propionate) serve as prodrugs or intermediates, improving synthetic yield .

Research Findings and Trends

- Structural Diversity : Modifications at the C4 position (e.g., phenyl, methyl, propyl) significantly alter physicochemical properties, enabling customization for target applications .

- Stability Challenges : Oxazolidine-based compounds may require stabilization under physiological conditions, whereas imidazolidines offer enhanced hydrogen-bonding capacity .

- Emerging Analogs : Recent patents and commercial listings (e.g., Parchem Chemicals) highlight growing interest in imidazolidine diones for pharmaceutical and agrochemical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.